4-Desmethyl Istradefylline

Beschreibung

Eigenschaften

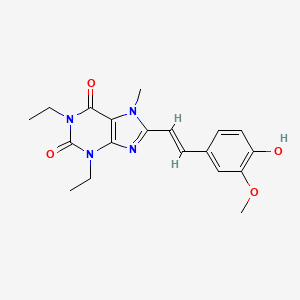

IUPAC Name |

1,3-diethyl-8-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-7-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4/c1-5-22-17-16(18(25)23(6-2)19(22)26)21(3)15(20-17)10-8-12-7-9-13(24)14(11-12)27-4/h7-11,24H,5-6H2,1-4H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGCYFOMTIEDMR-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160434-48-0 | |

| Record name | 4'-O-Demethyl istradefylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160434480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-O-DEMETHYL ISTRADEFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2P9NA76OG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-Desmethyl Istradefylline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the synthesis of 4-Desmethyl Istradefylline, a significant metabolite of the adenosine A2A receptor antagonist, Istradefylline. The outlined synthetic route is based on established chemical transformations, adapted for this specific analog, offering a practical approach for its laboratory-scale preparation.

Synthetic Strategy Overview

The synthesis of 4-Desmethyl Istradefylline originates from two key precursors: 1,3-diethyl-5,6-diaminouracil and a protected form of 4-hydroxy-3-methoxycinnamic acid (ferulic acid). The phenolic hydroxyl group of ferulic acid is temporarily protected as an acetate ester to prevent unwanted side reactions during the subsequent coupling and cyclization steps. The synthesis culminates in the N-methylation of the purine-2,6-dione core, followed by the deprotection of the phenolic hydroxyl group to yield the target molecule.

Caption: Overall synthetic workflow for 4-Desmethyl Istradefylline.

Experimental Protocols

Step 1: Acetylation of 4-Hydroxy-3-methoxycinnamic Acid (Ferulic Acid)

This initial step protects the phenolic hydroxyl group of ferulic acid as an acetate ester.

Methodology:

-

Suspend 4-hydroxy-3-methoxycinnamic acid (1.0 eq) in acetic anhydride (3.0 eq).

-

Add a catalytic amount of sulfuric acid (or pyridine) to the suspension.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield acetylferulic acid.

Step 2: Synthesis of Acetylferulic Acid Chloride

The protected ferulic acid is converted to its more reactive acyl chloride derivative for efficient coupling.

Methodology:

-

Suspend acetylferulic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene.

-

Add thionyl chloride (SOCl₂) (1.5 eq) dropwise to the suspension at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

Monitor the reaction for the cessation of gas evolution.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acetylferulic acid chloride, which is typically used in the next step without further purification.

Step 3: Coupling of Acetylferulic Acid Chloride with 1,3-Diethyl-5,6-diaminouracil

This step forms the key amide linkage between the two primary building blocks. The synthesis of 1,3-diethyl-5,6-diaminouracil can be achieved through established literature procedures, often starting from 1,3-diethylurea and cyanoacetic acid, followed by nitrosation and reduction.

Methodology:

-

Dissolve 1,3-diethyl-5,6-diaminouracil (1.0 eq) in a dry, aprotic solvent like pyridine or DMF.

-

Cool the solution to 0 °C.

-

Add a solution of acetylferulic acid chloride (1.1 eq) in the same solvent dropwise to the cooled solution of the diaminouracil.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Filter the solid, wash with water, and dry to yield N-(5-amino-1,3-diethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3-(4-acetoxy-3-methoxyphenyl)acrylamide.

Step 4: Cyclization to form the Xanthine Core

The amide intermediate undergoes an intramolecular cyclization to form the purine-2,6-dione (xanthine) ring system.

Methodology:

-

Suspend the product from Step 3 (1.0 eq) in a suitable solvent such as a mixture of dioxane and aqueous sodium hydroxide.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After cooling, neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl) to precipitate the cyclized product.

-

Filter the precipitate, wash with water, and dry to obtain (E)-8-(4-acetoxy-3-methoxystyryl)-1,3-diethyl-1H-purine-2,6(3H,7H)-dione.

Step 5: N-Methylation of the Xanthine Core

The xanthine derivative is methylated at the N7 position.

Methodology:

-

Dissolve the xanthine derivative from Step 4 (1.0 eq) in a polar aprotic solvent like DMF.

-

Add a base such as potassium carbonate (K₂CO₃) (1.5 eq).

-

Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq), dropwise.

-

Stir the mixture at room temperature for 6-12 hours.

-

Monitor the reaction by TLC.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield (E)-8-(4-acetoxy-3-methoxystyryl)-1,3-diethyl-7-methyl-1H-purine-2,6(3H,7H)-dione.

Step 6: Deprotection of the Phenolic Acetate

The final step involves the removal of the acetyl protecting group to reveal the free phenolic hydroxyl group.

Methodology:

-

Dissolve the methylated product from Step 5 (1.0 eq) in a solvent mixture, such as methanol and water.

-

Add a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (excess).

-

Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.[1]

-

Once the reaction is complete, neutralize the mixture with a dilute acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield the crude 4-Desmethyl Istradefylline.

-

Purify the final product by recrystallization or column chromatography.

Data Summary

The following table summarizes the key transformations and provides estimated yields based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Transformation | Starting Material | Key Reagents | Product | Estimated Yield (%) |

| 1 | Acetylation | 4-Hydroxy-3-methoxycinnamic acid | Acetic anhydride, H₂SO₄ (cat.) | Acetylferulic acid | >90 |

| 2 | Acyl Chloride Formation | Acetylferulic acid | SOCl₂, DMF (cat.) | Acetylferulic acid chloride | >95 (crude) |

| 3 | Amide Coupling | 1,3-Diethyl-5,6-diaminouracil & Acetylferulic acid chloride | Pyridine or DMF | N-acylated diaminouracil intermediate | 70-85 |

| 4 | Cyclization | N-acylated diaminouracil intermediate | NaOH (aq), Dioxane | (E)-8-(4-acetoxy-3-methoxystyryl)-1,3-diethyl-xanthine | 65-80 |

| 5 | N-Methylation | (E)-8-(4-acetoxy-3-methoxystyryl)-1,3-diethyl-xanthine | CH₃I, K₂CO₃, DMF | (E)-8-(4-acetoxy-3-methoxystyryl)-1,3-diethyl-7-methyl-xanthine | 60-75 |

| 6 | Deprotection | (E)-8-(4-acetoxy-3-methoxystyryl)-1,3-diethyl-7-methyl-xanthine | NaHCO₃, MeOH/H₂O | 4-Desmethyl Istradefylline | >90 |

Detailed Synthetic Pathway

The following diagram illustrates the detailed multi-step synthesis of 4-Desmethyl Istradefylline.

References

In-Depth Technical Guide: The Core Mechanism of Action of 4-Desmethyl Istradefylline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Desmethyl istradefylline, the principal active metabolite of the adenosine A2A receptor antagonist istradefylline, plays a crucial role in the therapeutic effects observed in the management of Parkinson's disease. This technical guide delineates the core mechanism of action of 4-desmethyl istradefylline, focusing on its interaction with the adenosine A2A receptor and the subsequent modulation of downstream signaling pathways. This document provides a compilation of quantitative pharmacological data, detailed experimental methodologies for key assays, and visual representations of the signaling cascade and experimental workflows to facilitate a comprehensive understanding for research and development professionals.

Introduction

Istradefylline is a selective adenosine A2A receptor antagonist approved as an adjunctive treatment to levodopa/carbidopa for "off" episodes in patients with Parkinson's disease.[1] The clinical efficacy of istradefylline is largely attributed to its primary active metabolite, 4-desmethyl istradefylline.[2][3] This metabolite is formed through the metabolism of istradefylline primarily by cytochrome P450 enzymes CYP1A1 and CYP3A4.[4] Understanding the precise mechanism of action of 4-desmethyl istradefylline at the molecular and cellular levels is paramount for the development of next-generation adenosine A2A receptor modulators.

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the basal ganglia, a brain region critical for motor control.[5] In Parkinson's disease, the degeneration of dopaminergic neurons leads to an overactivity of the indirect striatal output pathway, which is exacerbated by the stimulation of adenosine A2A receptors. By antagonizing these receptors, 4-desmethyl istradefylline helps to restore the balance of basal ganglia circuitry, thereby alleviating motor symptoms.

Pharmacological Profile of 4-Desmethyl Istradefylline

The primary mechanism of action of 4-desmethyl istradefylline is its high-affinity binding to and competitive antagonism of the adenosine A2A receptor.

Quantitative Data

The following table summarizes the key quantitative parameters that define the pharmacological profile of 4-desmethyl istradefylline at the human adenosine A2A receptor.

| Parameter | Value | Assay Type | Cell Line | Notes | Reference |

| Binding Affinity (Ki) | 2.2 nM | Radioligand Binding Assay | Not Specified | Potent and selective antagonist. | [6] |

| Functional Activity (IC50) | >10,000 nM | cAMP Accumulation Assay | CHO | Antagonist activity assessed as inhibition of NECA-induced cAMP production. The high IC50 value may reflect specific assay conditions or functional selectivity. | [6] |

Core Mechanism of Action: Adenosine A2A Receptor Antagonism

4-Desmethyl istradefylline exerts its therapeutic effect by blocking the canonical signaling pathway of the adenosine A2A receptor.

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is coupled to the stimulatory G-protein, Gαs. Upon agonist binding (e.g., adenosine), the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately modulating neuronal excitability.

By competitively binding to the adenosine A2A receptor, 4-desmethyl istradefylline prevents the binding of endogenous adenosine, thereby inhibiting the entire downstream signaling cascade. This leads to a reduction in cAMP production and PKA activity in striatal neurons.

Experimental Protocols

The characterization of 4-desmethyl istradefylline as an adenosine A2A receptor antagonist relies on standard in vitro pharmacological assays.

Radioligand Binding Assay (for Ki Determination)

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of 4-desmethyl istradefylline for the adenosine A2A receptor.

Materials:

-

Membrane preparations from cells expressing the human adenosine A2A receptor (e.g., HEK-293 or CHO cells).[7]

-

Radioligand: A high-affinity adenosine A2A receptor antagonist, such as [3H]-ZM241385 or [3H]-SCH 58261.

-

Test compound: 4-Desmethyl istradefylline.

-

Non-specific binding control: A high concentration of a non-labeled A2A antagonist (e.g., 10 µM ZM241385).

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

96-well filter plates and a cell harvester.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of 4-desmethyl istradefylline.

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[8]

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of 4-desmethyl istradefylline by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of 4-desmethyl istradefylline to generate a competition curve and determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (for Functional Antagonism)

This functional assay measures the ability of a compound to inhibit the agonist-induced production of cyclic AMP.

Objective: To determine the functional potency (IC50) of 4-desmethyl istradefylline in blocking adenosine A2A receptor signaling.

Materials:

-

Whole cells expressing the human adenosine A2A receptor (e.g., HEK-293 or CHO cells).[9]

-

Adenosine A2A receptor agonist: e.g., NECA (5'-N-Ethylcarboxamidoadenosine) or CGS-21680.

-

Test compound: 4-Desmethyl istradefylline.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cAMP.

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of 4-desmethyl istradefylline and a PDE inhibitor for a defined period.

-

Stimulate the cells with a fixed concentration of the adenosine A2A receptor agonist (typically the EC80 concentration to ensure a robust signal).

-

Incubate for a specific time to allow for cAMP accumulation (e.g., 30-60 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration as a function of the log concentration of 4-desmethyl istradefylline to generate an inhibition curve and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of an adenosine A2A receptor antagonist like 4-desmethyl istradefylline.

Conclusion

4-Desmethyl istradefylline is a potent, competitive antagonist of the adenosine A2A receptor, which is its core mechanism of action. By inhibiting the Gαs-cAMP-PKA signaling pathway in the basal ganglia, it helps to normalize the overactive indirect striatal output pathway characteristic of Parkinson's disease. The quantitative pharmacological data and detailed experimental protocols provided in this guide offer a foundational understanding for researchers and scientists in the field of neuropharmacology and drug development. Further investigation into the functional selectivity and in vivo target engagement of 4-desmethyl istradefylline will continue to refine our understanding of its therapeutic potential.

References

- 1. kyowakirin.com [kyowakirin.com]

- 2. Istradefylline | C20H24N4O4 | CID 5311037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

Technical Guide: Chemical Properties of 4-Desmethyl Istradefylline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Desmethyl istradefylline, also known as 4'-O-monodesmethyl istradefylline or M1, is the primary active metabolite of Istradefylline.[1][2][3][4] Istradefylline is a selective antagonist of the adenosine A2A receptor and is utilized as an adjunctive treatment for Parkinson's disease.[5][6][7][8][9] Understanding the chemical and pharmacological properties of its metabolites is crucial for a comprehensive assessment of the parent drug's efficacy and safety profile. This technical guide provides an in-depth overview of the core chemical properties of 4-Desmethyl istradefylline, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of 4-Desmethyl istradefylline are summarized in the table below. It is important to note that while some basic properties have been experimentally determined, others, such as pKa, logP, and aqueous solubility, are based on high-quality computational predictions.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂N₄O₄ | [10] |

| Molecular Weight | 370.4 g/mol | [10] |

| CAS Number | 160434-48-0 | [10] |

| Melting Point | 300 °C | [10] |

| Boiling Point | 595.5 °C | [10] |

| pKa (Strongest Acidic) | 9.42 (Predicted) | [11] |

| pKa (Strongest Basic) | -1.6 (Predicted) | [11] |

| logP | 2.57 (ALOGPS, Predicted) 2.27 (ChemAxon, Predicted) | [11] |

| Water Solubility | 0.723 mg/mL (Predicted) | [11] |

| logS | -2.7 (ALOGPS, Predicted) | [11] |

Pharmacology

As an active metabolite of Istradefylline, 4-Desmethyl istradefylline's pharmacological activity is of significant interest. While it is known to be pharmacologically active, its plasma exposure is generally less than 9% of the total drug exposure, suggesting its contribution to the overall pharmacodynamic effect of Istradefylline may be limited.[12]

Adenosine A2A Receptor Binding

Cytochrome P450 Inhibition

4-Desmethyl istradefylline has been shown to be an inhibitor of Cytochrome P450 3A4 (CYP3A4). Its inhibitory potential is more pronounced with pre-incubation, suggesting a potential for time-dependent inhibition. The metabolite exhibits weak to no inhibitory effects on other major CYP isoforms.[13]

| CYP Isoform | Inhibition (IC₅₀) | Method |

| CYP3A4 | 1.51 - 1.76 µmol/L | Simultaneous Addition |

| CYP3A4 | < 0.75 µmol/L | Pre-treatment |

| CYP1A1/2, 2A6, 2C9, 2C19, 2D6, 2E1 | Weak to no inhibition | Not specified |

Metabolism

4-Desmethyl istradefylline is a product of the metabolism of Istradefylline, which is primarily mediated by CYP3A4, with minor contributions from other CYP enzymes.[13] The metabolic pathway involves the O-demethylation of the parent compound.

Experimental Protocols

Detailed experimental protocols for the characterization of 4-Desmethyl istradefylline are not publicly available. However, the following sections describe standard methodologies for determining the key chemical properties discussed in this guide.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration. This method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound of interest and monitoring the change in pH.

-

Sample Preparation: A precise amount of 4-Desmethyl istradefylline is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of hydrochloric acid or sodium hydroxide.

-

Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase (typically n-octanol).

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of 4-Desmethyl istradefylline is dissolved in one of the phases, and then the two phases are mixed in a separatory funnel and shaken until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility can be determined using various methods, including the equilibrium shake-flask method.

-

Sample Preparation: An excess amount of solid 4-Desmethyl istradefylline is added to a vial containing an aqueous buffer of a specific pH.

-

Equilibration: The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The resulting suspension is filtered to remove any undissolved solid.

-

Concentration Measurement: The concentration of the dissolved compound in the filtrate is quantified by a validated analytical method like HPLC.

Adenosine A2A Receptor Binding Assay (Radioligand Displacement)

The binding affinity of a compound to a specific receptor is often determined using a competitive radioligand binding assay.

-

Materials:

-

A source of adenosine A2A receptors (e.g., cell membranes from a cell line overexpressing the receptor).

-

A radiolabeled ligand that binds to the A2A receptor with high affinity and specificity (e.g., [³H]ZM241385).

-

4-Desmethyl istradefylline at various concentrations.

-

Assay buffer.

-

-

Procedure:

-

The receptor preparation, radioligand, and test compound are incubated together in the assay buffer.

-

The reaction is allowed to reach equilibrium.

-

The mixture is then rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

The radioactivity retained on the filter is measured using a scintillation counter.

-

-

Data Analysis:

-

The amount of bound radioligand is determined at each concentration of the test compound.

-

The data is plotted to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Conclusion

4-Desmethyl istradefylline is the primary active metabolite of the adenosine A2A receptor antagonist, Istradefylline. While a complete experimental characterization of its chemical properties is not fully available in the public literature, predictive models and preliminary experimental data provide valuable insights into its physicochemical and pharmacological profile. Further research to experimentally determine its binding affinity and selectivity for the adenosine A2A receptor would be beneficial for a more complete understanding of its contribution to the overall activity of Istradefylline.

References

- 1. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 3. Istradefylline | C20H24N4O4 | CID 5311037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 4-Desmethyl Istradefylline | Adenosine A2A Receptor Inhibitor | DC Chemicals [dcchemicals.com]

- 7. Istradefylline, a novel adenosine A2A receptor antagonist, for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adenosine A2A receptor antagonist istradefylline (KW-6002) reduces "off" time in Parkinson's disease: a double-blind, randomized, multicenter clinical trial (6002-US-005) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Istradefylline (Nourianz), Adenosine A2A Receptors, and Their Role in Parkinson's Disease - Parky for Parkinson's [parkynow.com]

- 10. 4-Desmethyl istradefylline | 160434-48-0 | KGA43448 [biosynth.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. researchgate.net [researchgate.net]

- 13. accessdata.fda.gov [accessdata.fda.gov]

In Vitro Activity of 4-Desmethyl Istradefylline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Desmethyl Istradefylline, also known as 4'-O-monodesmethyl istradefylline (M1), is a primary and active metabolite of Istradefylline.[1][2] Istradefylline is a selective adenosine A2A receptor antagonist approved for the treatment of Parkinson's disease.[3][4] Understanding the in vitro pharmacological profile of its metabolites is crucial for a comprehensive assessment of the drug's overall activity and potential for drug-drug interactions. This technical guide provides a detailed overview of the available in vitro data for 4-Desmethyl Istradefylline, focusing on its activity as an adenosine A2A receptor antagonist. While in vivo exposure to 4-Desmethyl Istradefylline is significantly lower than that of the parent compound, its in vitro characterization remains a key aspect of its pharmacological profile.[5]

Quantitative In Vitro Data

The in vitro activity of 4-Desmethyl Istradefylline has been primarily characterized through functional assays that measure its ability to antagonize the effects of adenosine A2A receptor agonists. The available data indicates that 4-Desmethyl Istradefylline is a significantly less potent antagonist at the human adenosine A2A receptor compared to its parent compound, Istradefylline.

| Compound | Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| 4-Desmethyl Istradefylline | cAMP Production Assay | CHO | IC50 | > 10000 | [6] |

| Istradefylline | Radioligand Binding Assay | - | Ki | 2.2 | [6] |

Table 1: Comparative In Vitro Activity of 4-Desmethyl Istradefylline and Istradefylline. This table summarizes the key quantitative data for 4-Desmethyl Istradefylline in a functional cAMP assay, highlighting its lower potency relative to the binding affinity of the parent compound, Istradefylline.

Experimental Protocols

Detailed experimental protocols for the specific determination of the in vitro activity of 4-Desmethyl Istradefylline are not extensively available in the public domain. However, based on standard methodologies for characterizing adenosine A2A receptor antagonists, the following protocols are representative of the approaches likely used.

Adenosine A2A Receptor Radioligand Binding Assay (Representative Protocol)

This assay is designed to determine the binding affinity (Ki) of a test compound for the adenosine A2A receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).[7]

-

Radioligand: A high-affinity radiolabeled antagonist for the A2A receptor, such as [³H]-ZM241385 or [³H]-CGS21680.[7]

-

Test Compound: 4-Desmethyl Istradefylline.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled A2A receptor antagonist (e.g., 10 µM NECA).[8]

-

Assay Buffer: Typically a Tris-HCl buffer with magnesium chloride.[7]

-

Filtration System: A cell harvester and glass fiber filters.[9]

-

Scintillation Counter: For measuring radioactivity.[9]

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound (4-Desmethyl Istradefylline) or the non-specific binding control.[9]

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).[8]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.[9]

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[9]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[9]

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay (Representative Protocol)

This assay measures the ability of a test compound to antagonize the agonist-induced production of cyclic adenosine monophosphate (cAMP), a key second messenger in the adenosine A2A receptor signaling pathway.

Materials:

-

Cell Line: A cell line expressing the human adenosine A2A receptor, such as Chinese Hamster Ovary (CHO) cells.[6]

-

A2A Receptor Agonist: A potent A2A receptor agonist like NECA or CGS21680.[10]

-

Test Compound: 4-Desmethyl Istradefylline.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

-

Cell Culture Medium and Reagents.

-

Phosphodiesterase (PDE) Inhibitor: (e.g., rolipram) to prevent the degradation of cAMP.[7]

Procedure:

-

Cell Plating: Seed the CHO cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of 4-Desmethyl Istradefylline or vehicle for a defined period.

-

Agonist Stimulation: Add a fixed concentration of the A2A receptor agonist (e.g., the EC80 concentration) to the wells and incubate for a specific time to stimulate cAMP production.[7]

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of 4-Desmethyl Istradefylline to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

Caption: Adenosine A2A receptor antagonism by 4-Desmethyl Istradefylline.

Experimental Workflow

Caption: Workflow for cAMP functional assay to determine IC50.

Conclusion

The available in vitro data for 4-Desmethyl Istradefylline, the primary active metabolite of Istradefylline, indicates that it is a significantly weaker antagonist of the adenosine A2A receptor compared to its parent compound. Its high IC50 value in a functional cAMP assay suggests a low potential to contribute to the overall pharmacological effect of Istradefylline at the A2A receptor, which is consistent with its low in vivo exposure levels.[5] Further in vitro characterization, including determination of its binding affinity (Ki) and selectivity profile across other adenosine receptor subtypes, would provide a more complete understanding of its pharmacological profile. The provided representative protocols and diagrams offer a framework for the experimental approaches used to assess the in vitro activity of such compounds.

References

- 1. Istradefylline | C20H24N4O4 | CID 5311037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Istradefylline, a novel adenosine A2A receptor antagonist, for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Istradefylline, an adenosine A2a receptor antagonist, inhibits the CD4+ T-cell hypersecretion of IL-17A and IL-8 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Desmethyl Istradefylline: A Comprehensive Technical Review of a Key Istradefylline Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Istradefylline, a selective adenosine A2A receptor antagonist, is an established adjunctive treatment for Parkinson's disease, particularly in managing "off" episodes. The in vivo efficacy and safety profile of any therapeutic agent are intrinsically linked to its metabolic fate. This technical guide provides an in-depth examination of 4-desmethyl istradefylline, also known as 4'-O-monodesmethyl istradefylline (M1), the primary active metabolite of istradefylline. Understanding the formation, pharmacokinetic profile, and pharmacological activity of this key metabolite is crucial for a comprehensive assessment of istradefylline's clinical performance and for the development of future adenosine A2A receptor modulators. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways to serve as a critical resource for researchers in pharmacology and drug development.

Istradefylline Metabolism and the Formation of 4-Desmethyl Istradefylline

Istradefylline undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of 4-desmethyl istradefylline is a principal metabolic pathway.

Key Metabolizing Enzymes

In vitro studies have identified CYP1A1 and CYP3A4 as the major enzymes responsible for the metabolism of istradefylline.[1] Other CYP isoforms, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C18, and CYP2D6, contribute to a lesser extent.[2] The 4'-O-demethylation reaction, which produces 4-desmethyl istradefylline, is a critical step in the biotransformation of the parent compound.

Metabolic Pathway of Istradefylline

The metabolic conversion of istradefylline to 4-desmethyl istradefylline is a crucial step in its biotransformation. This process, along with other metabolic reactions, contributes to the overall clearance of the drug.

Quantitative Data Summary

The following tables summarize the key quantitative data available for istradefylline and its primary active metabolite, 4-desmethyl istradefylline.

Table 1: Physicochemical and Pharmacodynamic Properties

| Property | Istradefylline | 4-Desmethyl Istradefylline (M1) | Reference(s) |

| Molecular Formula | C₂₀H₂₄N₄O₄ | C₁₉H₂₂N₄O₄ | N/A |

| Molecular Weight | 384.43 g/mol | 370.40 g/mol | N/A |

| Mechanism of Action | Selective Adenosine A2A Receptor Antagonist | Selective Adenosine A2A Receptor Antagonist | [2] |

| Binding Affinity (K_i) at Adenosine A2A Receptor | Not explicitly stated in provided results | 2.2 nM | [3] |

Table 2: Human Pharmacokinetic Parameters (Single Dose)

| Parameter | Istradefylline | 4-Desmethyl Istradefylline (M1) | Reference(s) |

| C_max (Maximum Plasma Concentration) | 181.1 ng/mL | 4.34 ng/mL | [2] |

| T_max (Time to Maximum Plasma Concentration) | 2.0 hours | 3.5 hours | [2] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key experiments in the study of istradefylline metabolism and its metabolite's activity.

In Vitro Metabolism of Istradefylline using Human Liver Microsomes

This protocol outlines a typical experiment to determine the metabolic stability and identify the metabolites of istradefylline.

Objective: To characterize the in vitro metabolism of istradefylline and identify the formation of 4-desmethyl istradefylline.

Materials:

-

Istradefylline

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: Prepare a master mix containing phosphate buffer, the NADPH regenerating system, and human liver microsomes in incubation tubes.

-

Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Add istradefylline (at various concentrations if determining enzyme kinetics) to the pre-warmed master mix to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

-

Time Points: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining istradefylline and the formation of 4-desmethyl istradefylline.

References

The Pharmacokinetic Profile of 4-Desmethyl Istradefylline: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of 4-desmethyl istradefylline, the primary active metabolite of the adenosine A₂A receptor antagonist, istradefylline. Istradefylline is an approved adjunctive treatment for Parkinson's disease. The clinical efficacy and safety of istradefylline are influenced by its metabolic profile, with 4-desmethyl istradefylline playing a significant role. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents key metabolic pathways and experimental workflows through structured tables and diagrams to facilitate further research and development in this area. While extensive pharmacokinetic data exists for the parent compound, istradefylline, this guide focuses on the specific pharmacokinetic characteristics of its principal active metabolite, 4-desmethyl istradefylline, also referred to as M1.

Introduction

Istradefylline is a selective adenosine A₂A receptor antagonist used as an adjunctive therapy to levodopa/carbidopa in patients with Parkinson's disease who experience "off" episodes.[1] The therapeutic effects of istradefylline are mediated through its interaction with the adenosine A₂A receptors in the basal ganglia. The metabolism of istradefylline is a critical determinant of its clinical pharmacology, leading to the formation of several metabolites. Among these, 4-desmethyl istradefylline (M1) has been identified as the primary active metabolite.[2] Understanding the pharmacokinetic properties of M1 is essential for a complete characterization of istradefylline's mechanism of action, duration of effect, and potential for drug-drug interactions.

This guide aims to consolidate the available pharmacokinetic data for 4-desmethyl istradefylline, providing a detailed resource for researchers and drug development professionals.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of 4-desmethyl istradefylline has been characterized in human studies. The following tables summarize the key quantitative parameters that have been reported in the literature. It is important to note that comprehensive pharmacokinetic data for 4-desmethyl istradefylline, such as a dedicated Area Under the Curve (AUC), half-life, and clearance, are not as extensively reported as for the parent drug, istradefylline.

Table 1: Pharmacokinetic Parameters of 4-Desmethyl Istradefylline (M1) in Humans

| Parameter | Value | Units | Citation |

| Maximum Plasma Concentration (Cmax) | 4.34 | ng/mL | [2] |

| Time to Maximum Plasma Concentration (Tmax) | 3.5 | h | [2] |

Table 2: Relative Exposure of Istradefylline Metabolites in Human Plasma from a Mass Balance Study

| Compound | Percentage of Drug-Related Material (molar basis) | Citation |

| Istradefylline | ~68% | [3] |

| 4-Desmethyl Istradefylline (M1) | 1.1% | [3] |

| 1-β-hydroxylated istradefylline (M8) | 5.1% | [3] |

| M1 sulfate conjugate (M4) | 1.6% | [3] |

| M1 glucuronide (M5) | 4.4% | [3] |

| 4'-O-demethyl-hydrogenated istradefylline glucuronide (M11) | 1.7% | [3] |

| 3',4'-O-didemethyl-hydrogenated istradefylline monoglucuronide (M12) | 7.6% | [3] |

Note: The human mass-balance study indicated that six identified metabolites (M1, M4, M5, M8, M11, and M12) and the parent drug comprised over 96% of the total radioactivity in plasma.[3]

Experimental Protocols

The determination of the pharmacokinetic parameters of 4-desmethyl istradefylline involves specific and validated bioanalytical methods. While detailed, step-by-step protocols from individual studies are often proprietary, this section outlines the general methodologies employed in the clinical pharmacology studies of istradefylline and its metabolites.

Human Mass Balance Study

A human mass balance study is a critical component in understanding the absorption, metabolism, and excretion of a drug.

-

Study Design: An open-label, single-dose study in healthy male subjects.[3]

-

Dosing: Administration of a single oral dose of radiolabeled (¹⁴C) istradefylline.[4]

-

Sample Collection: Collection of blood, urine, and feces at predetermined time points to measure total radioactivity and to profile the parent drug and its metabolites.[3]

-

Analytical Method: Plasma, urine, and fecal samples are analyzed using a combination of liquid scintillation counting for total radioactivity and liquid chromatography-mass spectrometry (LC-MS) for the identification and quantification of istradefylline and its metabolites.[3]

Bioanalytical Method for Quantification

The quantification of 4-desmethyl istradefylline in biological matrices requires a sensitive and specific analytical method.

-

Method: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a common method for the quantitative analysis of drug metabolites in plasma.

-

Sample Preparation: Protein precipitation or liquid-liquid extraction is typically used to extract the analyte from the plasma matrix.

-

Chromatographic Separation: A reversed-phase HPLC column (e.g., C18) is used to separate 4-desmethyl istradefylline from the parent drug and other metabolites.[5]

-

Detection: A mass spectrometer is used for the detection and quantification of the analyte, providing high sensitivity and selectivity.[5]

-

Validation: The analytical method is validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, linearity, and stability.

Visualizations

Metabolic Pathway of Istradefylline

The following diagram illustrates the primary metabolic pathway leading to the formation of 4-desmethyl istradefylline and its subsequent conjugation.

References

Navigating the Physicochemical Landscape of 4-Desmethyl Istradefylline: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Desmethyl istradefylline, also known as M1, is the primary and active metabolite of istradefylline, a selective adenosine A2A receptor antagonist used as an adjunctive treatment for Parkinson's disease. Understanding the physicochemical properties of this metabolite, specifically its solubility and stability, is paramount for its identification, characterization, and the overall assessment of the safety and efficacy of the parent drug. This technical guide provides an in-depth overview of the available data, detailed experimental protocols for determining these key parameters, and visual representations of relevant biological and experimental pathways. While specific quantitative data for 4-Desmethyl Istradefylline is limited in publicly available literature, this guide leverages data from the parent compound, istradefylline, as a predictive reference and outlines the methodologies required to generate definitive data for the metabolite.

I. Solubility Profile

I.1. Quantitative Solubility Data for Istradefylline (as a proxy)

The following table summarizes the reported solubility of different polymorphic forms of istradefylline in various solvents at different temperatures. This data can be used to inform solvent selection for the solubility determination of 4-Desmethyl Istradefylline.

| Solvent System | Temperature (°C) | Solubility of Istradefylline (mg/mL) |

| Aqueous | ||

| Water | Not Specified | ~0.0006 |

| pH 1.2 Buffer | 37 | Form I: High, Form II: Low, Form III: High (qualitative) |

| pH 4.5 Buffer | 37 | Form I: High, Form II: Low, Form III: High (qualitative) |

| pH 6.8 Buffer | 37 | Form I: High, Form II: Low, Form III: High (qualitative) |

| Organic Solvents | ||

| Acetonitrile | 20 | Data for various polymorphs available |

| Methanol | 20 | Data for various polymorphs available |

| Ethanol | 20 | Data for various polymorphs available |

| Ethyl Acetate | 20 | Data for various polymorphs available |

| n-Propanol | 20 | Data for various polymorphs available |

| Isopropanol | 20 | Data for various polymorphs available |

| n-Butanol | 20 | Data for various polymorphs available |

| Mixed Solvents | ||

| Methanol/Water (30/70, v/v) | 20 | Data for various polymorphs available |

| Ethanol/Water (24/76, v/v) | 20 | Data for various polymorphs available |

| Ethanol/Water (55/45, v/v) | 20 | Data for various polymorphs available |

| Acetonitrile/Water (25/75, v/v) | 20 | Data for various polymorphs available |

| Acetonitrile/Water (58/42, v/v) | 20 | Data for various polymorphs available |

Note: The qualitative dissolution data for different pH buffers is based on the dissolution rate of different crystal forms of istradefylline tablets.

I.2. Experimental Protocol for Thermodynamic Solubility Determination

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic solubility of 4-Desmethyl Istradefylline.

Objective: To determine the equilibrium solubility of 4-Desmethyl Istradefylline in various aqueous and organic solvents.

Materials:

-

4-Desmethyl Istradefylline (solid form)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, acetonitrile, methanol, ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-Desmethyl Istradefylline to a series of vials, each containing a known volume of the selected solvent. The excess solid should be visually apparent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Sample Analysis:

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated, stability-indicating HPLC-UV method to determine the concentration of 4-Desmethyl Istradefylline. The analytical method should be specific for the metabolite and separate it from any potential degradants. A starting point for method development could be based on published methods for istradefylline.

-

-

Data Analysis:

-

Calculate the solubility of 4-Desmethyl Istradefylline in each solvent by multiplying the measured concentration by the dilution factor.

-

Express the solubility in units such as mg/mL or µg/mL.

-

Thermodynamic Solubility Determination Workflow

II. Stability Profile

Assessing the chemical stability of 4-Desmethyl Istradefylline is crucial for determining appropriate storage conditions, shelf-life, and understanding its degradation pathways. Stability studies for the parent drug, istradefylline, have shown it to be stable in plasma for up to 15 months at -70°C.

II.1. Stability Data for Istradefylline (as a proxy)

| Condition | Matrix | Duration | Temperature | Stability |

| Long-term | Plasma | 15 months | -70°C | Stable |

| Autosampler | Not Specified | Up |

Methodological & Application

Application Notes and Protocols for 4-Desmethyl Istradefylline in Parkinson's Disease Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Desmethyl Istradefylline, also known as 4'-O-monodesmethyl istradefylline (M1), is the primary and active metabolite of Istradefylline (Nourianz®), a selective adenosine A2A receptor antagonist approved for the adjunctive treatment of Parkinson's disease. Understanding the pharmacological properties and preclinical efficacy of this major metabolite is crucial for a comprehensive assessment of Istradefylline's therapeutic profile and for the development of novel A2A receptor antagonists. These application notes provide an overview of the characteristics of 4-Desmethyl Istradefylline and detailed protocols for its investigation in established rodent models of Parkinson's disease.

Mechanism of Action

4-Desmethyl Istradefylline, like its parent compound, is a selective antagonist of the adenosine A2A receptor.[1][2][3] These receptors are highly expressed in the basal ganglia, a brain region critical for motor control that is significantly affected in Parkinson's disease. In the parkinsonian state, the depletion of dopamine leads to an overactivity of the indirect striatopallidal pathway, which is modulated by adenosine A2A receptors. By blocking these receptors, 4-Desmethyl Istradefylline is believed to reduce the inhibitory output of this pathway, thereby helping to restore motor function.

Quantitative Data

The following tables summarize the available quantitative data for 4-Desmethyl Istradefylline and its parent compound, Istradefylline.

Table 1: In Vitro Receptor Binding Affinity

| Compound | Receptor | Species | Parameter | Value (nM) |

| 4-Istradefylline* | Adenosine A2A | Not Specified | Ki | 2.2[4] |

Note: The source refers to "4-Istradefylline," which is understood to be 4-Desmethyl Istradefylline, a metabolite of Istradefylline.

Table 2: Human Pharmacokinetic Parameters (Following Oral Administration of Istradefylline)

| Analyte | Parameter | Value |

| Istradefylline | Tmax (hours) | 2.0[1] |

| Cmax (ng/mL) | 181.1[1] | |

| 4-Desmethyl Istradefylline (M1) | Tmax (hours) | 3.5[1] |

| Cmax (ng/mL) | 4.34[1] |

Table 3: Rat Pharmacokinetic Parameters (Following a 3 mg/kg Oral Dose of Istradefylline)

| Metabolite | Matrix | Percentage of Total Dose |

| 4-Desmethyl Istradefylline (M1) | Urine | 1.96%[1] |

| Feces | 9.34%[1] |

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of 4-Desmethyl Istradefylline in common preclinical models of Parkinson's disease.

Protocol 1: Assessment of Motor Function in the 6-Hydroxydopamine (6-OHDA) Rat Model

This protocol is designed to assess the ability of 4-Desmethyl Istradefylline to alleviate motor deficits in a well-established toxin-induced model of Parkinson's disease.

1. Animal Model Creation:

-

Animals: Male Sprague-Dawley rats (250-300g).

-

Surgery: Anesthetize the rats and place them in a stereotaxic frame. Inject 6-hydroxydopamine (8 µg in 4 µL of 0.9% saline containing 0.02% ascorbic acid) unilaterally into the medial forebrain bundle.

-

Post-operative Care: Provide appropriate post-operative analgesia and care. Allow a recovery period of at least 2 weeks.

-

Model Validation: Confirm the lesion by assessing rotational behavior induced by apomorphine (0.5 mg/kg, s.c.) or amphetamine (2.5 mg/kg, i.p.). A stable and significant number of contralateral (for apomorphine) or ipsilateral (for amphetamine) rotations indicates a successful lesion.

2. Drug Administration:

-

Dissolve 4-Desmethyl Istradefylline in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).

-

Administer the compound orally (p.o.) or intraperitoneally (i.p.) at desired doses. A dose range of 1-10 mg/kg can be explored based on the potency of the parent compound.

3. Behavioral Assessment: Rotational Behavior:

-

Place the lesioned rats in automated rotometer bowls.

-

Administer 4-Desmethyl Istradefylline or vehicle.

-

After a suitable pre-treatment time (e.g., 30-60 minutes), administer a sub-threshold dose of L-DOPA/benserazide (e.g., 4/1 mg/kg, i.p.).

-

Record the number of full contralateral rotations for 90-120 minutes.

-

Data Analysis: Compare the number of rotations in the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

4. Behavioral Assessment: Cylinder Test (for forelimb akinesia):

-

Place the rat in a transparent cylinder.

-

Videotape the session for 5 minutes.

-

Count the number of times the rat uses its impaired (contralateral to the lesion) and unimpaired (ipsilateral) forelimbs to touch the cylinder wall during exploratory rearing.

-

Data Analysis: Calculate the percentage of impaired limb use. Compare the results between treatment groups.

Protocol 2: In Vivo Microdialysis for Striatal Dopamine Release

This protocol measures the effect of 4-Desmethyl Istradefylline on dopamine levels in the striatum of freely moving rats, providing insights into its neurochemical mechanism.

1. Surgical Implantation of Microdialysis Probe:

-

Animals: Male Sprague-Dawley rats (250-300g).

-

Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the striatum.

-

Post-operative Care: Allow at least 48 hours for recovery.

2. Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of at least 2 hours.

-

Collect baseline dialysate samples every 20 minutes.

-

Administer 4-Desmethyl Istradefylline (p.o. or i.p.) and continue collecting dialysate samples for at least 3 hours.

3. Dopamine Analysis:

-

Analyze the dialysate samples for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Express dopamine concentrations as a percentage of the baseline levels for each animal. Compare the time course of dopamine release between the treated and vehicle groups.

Protocol 3: In Vitro Adenosine A2A Receptor Functional Assay (cAMP Accumulation)

This protocol determines the functional antagonist activity of 4-Desmethyl Istradefylline at the adenosine A2A receptor.

1. Cell Culture:

-

Use a cell line stably expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).

-

Culture the cells in appropriate media and conditions.

2. cAMP Assay:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of 4-Desmethyl Istradefylline or vehicle for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of an A2A receptor agonist (e.g., CGS 21680) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to induce cAMP accumulation.

-

After the incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

3. Data Analysis:

-

Generate a concentration-response curve for the A2A agonist in the absence and presence of different concentrations of 4-Desmethyl Istradefylline.

-

Calculate the IC50 value for 4-Desmethyl Istradefylline, which is the concentration that inhibits 50% of the maximal agonist-induced cAMP response.

Signaling Pathway

The therapeutic effects of 4-Desmethyl Istradefylline in Parkinson's disease are mediated through the modulation of the basal ganglia circuitry, specifically the indirect pathway.

Conclusion

4-Desmethyl Istradefylline is a key active metabolite of Istradefylline that contributes to its therapeutic effects in Parkinson's disease through the selective antagonism of adenosine A2A receptors. The provided protocols offer a framework for researchers to investigate the preclinical efficacy and mechanism of action of this compound in established animal models. Further characterization of 4-Desmethyl Istradefylline will enhance our understanding of the role of the adenosinergic system in Parkinson's disease and may guide the development of future therapies.

References

Application Notes and Protocols for the Analytical Detection of 4-Desmethyl Istradefylline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Desmethyl istradefylline, also known as M1, is the primary active metabolite of istradefylline. Istradefylline is a selective adenosine A2A receptor antagonist used as an adjunctive treatment to levodopa/carbidopa for Parkinson's disease. Monitoring the levels of 4-Desmethyl istradefylline in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This document provides detailed application notes and protocols for the quantitative analysis of 4-Desmethyl istradefylline using high-performance liquid chromatography (HPLC) and liquid chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

The two primary methods for the quantification of 4-Desmethyl istradefylline are HPLC with UV detection and LC-MS/MS. While HPLC-UV can be a cost-effective method for analyzing samples with higher concentrations, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies where low detection limits are often required.

A validated LC-MS/MS method has been successfully used for the quantification of istradefylline and its metabolites, including 4-Desmethyl istradefylline (M1), in human plasma.[1] The sample preparation typically involves a straightforward protein precipitation step.[1]

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of a validated LC-MS/MS method for the analysis of 4-Desmethyl istradefylline in human plasma.

| Parameter | Value | Reference |

| Analytical Method | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | [1] |

| Matrix | Human Plasma | [1] |

| Sample Preparation | Protein Precipitation with Acetonitrile | [1] |

| Linear Dynamic Range | 0.2 - 20 ng/mL | [1] |

Experimental Protocols

Protocol 1: LC-MS/MS Method for Quantification of 4-Desmethyl Istradefylline in Human Plasma

This protocol is based on a validated method used in clinical pharmacology studies.[1]

1. Materials and Reagents

-

4-Desmethyl Istradefylline reference standard

-

Stable isotope-labeled internal standard (e.g., 4-Desmethyl Istradefylline-d3)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Formic acid, LC-MS grade

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

2. Instrumentation

-

High-performance liquid chromatography (HPLC) system

-

A C18 reverse-phase analytical column (e.g., 2.1 x 50 mm, 1.7 µm) is a suitable choice.[2]

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

3. Standard and Sample Preparation

-

Stock Solutions: Prepare stock solutions of 4-Desmethyl istradefylline and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the 4-Desmethyl istradefylline stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of the internal standard in the same diluent.

-

Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibration standard, or QC, add 300 µL of acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

-

4. LC-MS/MS Conditions

-

Chromatographic Conditions (Suggested starting point):

-

Column: C18 reverse-phase, 2.1 x 50 mm, 1.7 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B is recommended to ensure good separation from endogenous plasma components.

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

-

Mass Spectrometry Conditions (To be optimized for the specific instrument):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

4-Desmethyl Istradefylline: The precursor ion will be the [M+H]+ of 4-Desmethyl istradefylline (C19H22N4O4, MW: 370.41). The product ion will need to be determined by direct infusion and fragmentation of the reference standard.

-

Internal Standard: The precursor ion will be the [M+H]+ of the stable isotope-labeled internal standard. The product ion will correspond to a characteristic fragment.

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.

-

5. Data Analysis

-

Quantify 4-Desmethyl istradefylline by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression.

-

Determine the concentration of 4-Desmethyl istradefylline in the unknown samples from the calibration curve.

Protocol 2: HPLC-UV Method for Analysis of Istradefylline and Related Substances

This protocol is adapted from a method for istradefylline and its impurities and can be used as a starting point for the analysis of 4-Desmethyl istradefylline, particularly for in-process control or analysis of bulk drug substance where concentrations are higher.[3][4]

1. Materials and Reagents

-

4-Desmethyl Istradefylline reference standard

-

Acetonitrile, HPLC grade

-

Potassium dihydrogen phosphate

-

Potassium hydroxide

-

Orthophosphoric acid

-

Ultrapure water

2. Instrumentation

3. Standard and Sample Preparation

-

Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 6.1 with potassium hydroxide).[3] The mobile phase is a mixture of acetonitrile and this buffer. A common ratio is 50:50 (v/v).[3]

-

Standard Solution: Accurately weigh and dissolve the 4-Desmethyl istradefylline reference standard in the mobile phase to a known concentration (e.g., 0.5 mg/mL).[3]

-

Sample Solution: Prepare the sample by dissolving it in the mobile phase to a similar concentration as the standard solution.

4. HPLC Conditions

-

Column: Diamonsil C18 (250 x 4.6 mm, 5 µm) or equivalent[3]

-

Mobile Phase: Acetonitrile : 0.05 M Phosphate Buffer (pH 6.1) (50:50, v/v)[3]

-

Detection Wavelength: 230 nm[3]

-

Column Temperature: Ambient or controlled at 25-30 °C

5. Data Analysis

-

Identify the 4-Desmethyl istradefylline peak based on its retention time compared to the standard.

-

Quantify the analyte using an external standard method based on peak area.

Visualizations

Caption: Workflow for LC-MS/MS analysis of 4-Desmethyl Istradefylline.

Caption: Metabolic pathway of Istradefylline to 4-Desmethyl Istradefylline.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Separation and identification of impurities from intermediates of istradefylline] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN105891377A - High-performance liquid chromatography analytical method for istradefylline related substances - Google Patents [patents.google.com]

- 5. rjptonline.org [rjptonline.org]

Application Note: Quantitative Determination of 4-Desmethyl Istradefylline in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Desmethyl Istradefylline, the primary active metabolite of Istradefylline, in human plasma. The methodology described herein is tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of Istradefylline. The protocol employs a straightforward protein precipitation technique for sample preparation, followed by rapid and selective chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This method has been validated for linearity, precision, and accuracy.

Introduction

Istradefylline is a selective adenosine A2A receptor antagonist used as an adjunctive treatment for Parkinson's disease. The primary active metabolite of Istradefylline is 4-Desmethyl Istradefylline (M1). Accurate quantification of this metabolite in plasma is essential for understanding the overall pharmacokinetics and metabolism of Istradefylline. This application note provides a detailed protocol for the reliable determination of 4-Desmethyl Istradefylline in human plasma, suitable for supporting preclinical and clinical research.

Experimental

Materials and Reagents

-

4-Desmethyl Istradefylline reference standard (≥98% purity)

-

Istradefylline-d3 (Internal Standard, IS) (≥98% purity)

-

LC-MS grade acetonitrile and methanol (Fisher Scientific or equivalent)

-

Formic acid (≥98%) (Sigma-Aldrich or equivalent)

-

Human plasma (drug-free, pooled)

Instrumentation

-

LC System: Shimadzu Nexera X2 or equivalent UHPLC system

-

MS System: SCIEX Triple Quad™ 5500 or equivalent, equipped with an electrospray ionization (ESI) source

-

Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

Preparation of Standards and Quality Controls

Stock solutions of 4-Desmethyl Istradefylline (1.0 mg/mL) and Istradefylline-d3 (1.0 mg/mL) were prepared in methanol. Working solutions for calibration standards and quality controls (QCs) were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water. Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (Istradefylline-d3, 100 ng/mL).

-

Add 300 µL of acetonitrile to each sample.

-

Vortex the samples for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean collection plate or vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized for the analysis of 4-Desmethyl Istradefylline.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 20% B to 90% B over 2.5 minutes, hold at 90% B for 0.5 minutes, return to 20% B and re-equilibrate for 1 minute |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 30 psi |

| Collision Gas | 9 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

Table 3: Optimized MRM Transitions

| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| 4-Desmethyl Istradefylline | 371.2 | 194.1 | 80 | 35 |

| Istradefylline-d3 (IS) | 388.2 | 194.1 | 85 | 37 |

Results and Discussion

Linearity

The calibration curve for 4-Desmethyl Istradefylline was linear over the concentration range of 0.5 to 500 ng/mL in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995.

Table 4: Calibration Curve Summary

| Analyte | Linear Range (ng/mL) | r² |

| 4-Desmethyl Istradefylline | 0.5 - 500 | ≥ 0.995 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels (Low, Medium, and High). The results demonstrate that the method is accurate and precise.

Table 5: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 1.5 | ≤ 10 | 95 - 105 | ≤ 12 | 93 - 107 |

| Medium | 75 | ≤ 8 | 97 - 103 | ≤ 10 | 96 - 104 |

| High | 400 | ≤ 7 | 98 - 102 | ≤ 9 | 97 - 103 |

Conclusion

A highly selective, sensitive, and robust LC-MS/MS method for the quantification of 4-Desmethyl Istradefylline in human plasma has been developed and validated. The method utilizes a simple protein precipitation for sample preparation, providing a high-throughput and cost-effective solution for bioanalytical studies. The validation results demonstrate that the method is accurate, precise, and reliable, making it suitable for pharmacokinetic and metabolic profiling of Istradefylline in a research setting.

Visualizations

Caption: Workflow for the LC-MS/MS analysis of 4-Desmethyl Istradefylline.

Application Notes and Protocols for the Use of 4-Desmethyl Istradefylline as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Desmethyl Istradefylline, also known as 4'-O-monodesmethyl istradefylline (M1), is the primary active metabolite of Istradefylline.[1] Istradefylline is a selective adenosine A2A receptor antagonist used as an adjunctive treatment to levodopa/carbidopa for Parkinson's disease.[2][3] As a key metabolite, the accurate quantification of 4-Desmethyl Istradefylline is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This document provides detailed application notes and protocols for the use of 4-Desmethyl Istradefylline as a reference standard in a research and drug development setting.

Physicochemical Properties and Handling